5-Bromo-2,3-dimethoxybenzaldehyde
Overview
Description
5-Bromo-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 g/mol . The compound can be prepared by employing 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a starting reagent .
Synthesis Analysis
The synthesis of this compound was obtained through two steps. First, o-vanillin was subjected to molecular bromination to obtain 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Subsequently, methylation with methyl iodide produced this compound .Molecular Structure Analysis
The structural and electronic properties of this compound were extensively discussed with emphasis on linear and nonlinear optical responses . The compound crystallizes in the space group P21/c and is stabilized with C-HO interactions .Chemical Reactions Analysis
The bromine atom has a beneficial effect on the nonlinear third-order susceptibility of 2,3-dimethoxybenzaldehyde, with theoretical predictions of 89.54 ×10 –22 and 83.15 ×10 –22 (m/V) 2 for 6-bromo-2,3-dimethoxybenzaldehyde and this compound, respectively .Physical and Chemical Properties Analysis
This compound has a melting point of 81-84 °C . It has a topological polar surface area of 35.5 Ų and a complexity of 174 . The compound has a XLogP3-AA value of 2, indicating its lipophilicity .Scientific Research Applications
Nonlinear Optical Properties : 5-Bromo-2,3-dimethoxybenzaldehyde (5-BRB) has been studied for its linear and nonlinear optical responses. Bromine substitution in this compound enhances its nonlinear third-order susceptibility, making it promising for nonlinear optical (NLO) materials applications (Aguiar et al., 2022).
Molecular Structure and Reactivity : The molecular structure and packaging of this compound have been investigated, with insights into its electronic properties and intermolecular interactions. These studies are crucial for understanding its physical-chemical properties and potential applications in various fields (Borges et al., 2022).
Drug Discovery Applications : It serves as an intermediate in drug discovery. For example, it has been used in the synthesis of compounds like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, which have potential applications in medicinal chemistry (Li et al., 2012).
Chemical Synthesis and Reactions : This compound is involved in various chemical reactions, such as Friedländer condensations, to form various organic compounds, some of which have high emission quantum yields, indicating potential applications in optical and electronic devices (Hu et al., 2003).
Catalysis and Synthesis of Chiral Compounds : It has been used in the synthesis of chiral compounds from L-leucine, demonstrating its utility in the synthesis of chiral solvating agents for chiral carboxylic acids (Yuan-yuan, 2011).
Polyaromatic Hydrocarbon Synthesis : In organic chemistry, it plays a role in the synthesis of complex organic structures, such as angularly fused polycyclic aromatic hydrocarbons and their derivatives, indicating its utility in organic synthesis and materials science (Thomson et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Bromo-2,3-dimethoxybenzaldehyde primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and facilitating chromosome segregation during mitosis .
Mode of Action
The compound interacts with tubulin by inhibiting its polymerization . This interaction disrupts microtubule dynamics, which are essential for various cellular processes, including cell division and intracellular transport .
Biochemical Pathways
The disruption of microtubule dynamics affects several biochemical pathways. For instance, it can interfere with the mitotic spindle formation , leading to cell cycle arrest at the metaphase . Additionally, it can impede the normal functioning of motor proteins, such as kinesin and dynein, which rely on microtubules for intracellular transport .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cell functions. By inhibiting tubulin polymerization and disrupting microtubule dynamics, the compound can induce cell cycle arrest and potentially lead to cell death .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-dimethoxybenzaldehyde exhibits multifaceted mechanisms of action, including the inhibition of tubulin polymerization and the disruption of microtubule dynamics
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of tubulin polymerization and the disruption of microtubule dynamics
Properties
IUPAC Name |
5-bromo-2,3-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMWFOFQRYTRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314014 | |
Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71295-21-1 | |
Record name | 71295-21-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the bromine substitution in 5-Bromo-2,3-dimethoxybenzaldehyde affect its reactivity compared to the unsubstituted 2,3-dimethoxybenzaldehyde?
A: Research suggests that the introduction of a bromine atom in both the 5th and 6th positions of 2,3-dimethoxybenzaldehyde decreases the reactivity of the carbonyl carbon. [, ] This effect is attributed to the electron-withdrawing nature of the bromine atom, which reduces the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack. [] Theoretical calculations using frontier molecular orbitals and molecular electrostatic potential maps support this observation, showing decreased kinetic stability with bromine substitution. []
Q2: What are the key intermolecular interactions observed in the crystal structure of this compound?
A: Analysis of the crystal structure of this compound using Hirshfeld surfaces, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis revealed that, while C–H···O interactions are present, bromine substitution leads to increased H···Br and Br···Br closed-shell interactions within the crystal lattice. [] These interactions contribute to the overall stability and packing arrangement of the molecule in its solid state.
Q3: Are there any potential applications of this compound in the field of nonlinear optics?
A: Theoretical studies using density functional theory (DFT) calculations at the CAM-B3LYP/6-311++G(d,p) level of theory predict that this compound possesses a significant nonlinear third-order susceptibility (83.15 × 10-22 (m/V)2). [] This finding, compared favorably to other organic crystals with known nonlinear optical (NLO) properties, suggests that this compound could be a promising candidate for NLO applications. Further experimental validation is needed to confirm these theoretical predictions and explore its practical use in this field.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.